2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a combination of indole, pyran, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the introduction of the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)acetic acid
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide stands out due to its unique combination of functional groups
Biological Activity
The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide, also referred to as N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H24N2O5 and a molecular weight of approximately 420.465 g/mol. Its structure includes a pyran ring and an indoline moiety, both of which are known for their roles in various pharmacological effects. The compound typically exhibits a purity of around 95%, making it suitable for research applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives with indoline structures can induce apoptosis in tumor cells by activating caspase pathways . The specific mechanisms of action for this compound remain under investigation, but its structural similarity to known anticancer agents suggests a potential for similar activity.
- Antimicrobial Properties : Compounds containing the pyran ring have been explored for their antibacterial properties. Preliminary studies suggest that modifications to the indoline structure can enhance antimicrobial efficacy against various bacterial strains .
- Acetylcholinesterase Inhibition : Some derivatives with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive function in affected individuals .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By interacting with specific enzymes such as AChE or other targets involved in cellular signaling pathways, the compound may modulate physiological responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting that this compound may also activate caspases leading to programmed cell death.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of compounds related to this compound:
Properties
IUPAC Name |
2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-15-10-16-4-2-3-5-20(16)25(15)12-19-11-21(27)22(13-31-19)32-14-23(28)24-17-6-8-18(9-7-17)26(29)30/h2-9,11,13,15H,10,12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGURSRVEJFRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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